2-(4-Acetylphenyl)-4-nitrobenzoic acid 2-(4-Acetylphenyl)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261965-92-7
VCID: VC11807542
InChI: InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19)
SMILES: CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C15H11NO5
Molecular Weight: 285.25 g/mol

2-(4-Acetylphenyl)-4-nitrobenzoic acid

CAS No.: 1261965-92-7

Cat. No.: VC11807542

Molecular Formula: C15H11NO5

Molecular Weight: 285.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Acetylphenyl)-4-nitrobenzoic acid - 1261965-92-7

Specification

CAS No. 1261965-92-7
Molecular Formula C15H11NO5
Molecular Weight 285.25 g/mol
IUPAC Name 2-(4-acetylphenyl)-4-nitrobenzoic acid
Standard InChI InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Standard InChI Key HWLCTKQEOPHBSC-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core (C6H4COOH\text{C}_6\text{H}_4\text{COOH}) modified at the 2- and 4-positions. The 4-nitro group (-NO2\text{-NO}_2) and 2-(4-acetylphenyl) moiety (-C6H4COCH3\text{-C}_6\text{H}_4\text{COCH}_3) introduce steric and electronic effects that influence its reactivity. The acetyl group enhances electrophilic substitution potential, while the nitro group stabilizes negative charges through resonance .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational studies:

PropertyValueSource
Molecular FormulaC15H11NO5\text{C}_{15}\text{H}_{11}\text{NO}_{5}
Molecular Weight285.25 g/mol
Exact Mass285.06400 Da
Polar Surface Area (PSA)100.19 Ų
Partition Coefficient (logP\log P)3.69
Hydrogen Bond Acceptors9

The compound’s moderate logP\log P value indicates balanced lipophilicity and hydrophilicity, suggesting permeability across biological membranes . Its high PSA, driven by nitro and carboxyl groups, may limit blood-brain barrier penetration but enhance solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 2-(4-acetylphenyl)-4-nitrobenzoic acid is documented in the provided sources, analogous methods for nitrobenzoic acid derivatives offer insights. Patent CN109232259B outlines a three-step process for nitroacetophenone synthesis, which could be adapted :

  • Acyl Chlorination: A chlorinating agent (e.g., SOCl2\text{SOCl}_2) reacts with a benzoic acid derivative to form an acyl chloride intermediate.

  • Condensation: The acyl chloride undergoes nucleophilic attack by malonic acid di-tert-butyl ester in the presence of a base (e.g., NaH\text{NaH}), forming a β-ketoester intermediate .

  • Hydrolysis and Decarboxylation: Acidic hydrolysis cleaves the ester, followed by decarboxylation to yield the nitroacetophenone derivative .

For 2-(4-acetylphenyl)-4-nitrobenzoic acid, a Friedel-Crafts acylation might introduce the acetylphenyl group to 4-nitrobenzoic acid, though regioselectivity challenges necessitate careful optimization.

Industrial Scalability

Scalable production requires inert solvents (e.g., dichloromethane) and catalysts (e.g., AlCl3\text{AlCl}_3) to minimize side reactions. Yield improvements could leverage microwave-assisted synthesis or flow chemistry, reducing reaction times and energy consumption .

Chemical Reactivity and Functionalization

Reduction Pathways

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, yielding 2-(4-acetylphenyl)-4-aminobenzoic acid. This intermediate could serve as a precursor for azo dyes or pharmaceutical agents .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro and carboxyl groups make it a versatile building block for antineoplastic agents and enzyme inhibitors. For example, nitro groups are bioisosteres for sulfonamides in carbonic anhydrase inhibitors .

Agrochemical Development

Nitroaromatics are precursors to herbicides and insecticides. Functionalization of the acetyl group could yield analogs with enhanced pesticidal activity .

Materials Science

Conjugated nitro-aromatic systems absorb UV-Vis light, suggesting applications in organic semiconductors or photoresists .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR would reveal aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl protons (δ 2.6 ppm) .

  • MS: High-resolution mass spectrometry confirms the molecular ion at m/zm/z 285.0640 .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times dependent on mobile phase pH .

Regulatory and Environmental Considerations

Environmental Persistence

Nitroaromatics are resistant to microbial degradation, posing ecological risks. Bioremediation strategies using Pseudomonas spp. could mitigate contamination .

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